molecular formula C11H8Cl2N2O B183596 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 33098-21-4

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B183596
CAS No.: 33098-21-4
M. Wt: 255.1 g/mol
InChI Key: OWPCMQKRJFNLHF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 33098-21-4) is a high-purity pyridazinone-based chemical building block designed for research and development applications. This compound, with a molecular formula of C11H8Cl2N2O and a molecular weight of 255.10 g/mol, is a versatile scaffold in medicinal chemistry . Pyridazinone derivatives have attracted considerable scientific interest due to their broad spectrum of pharmacological activities, making them privileged structures in drug discovery . Research into pyridazinone-based molecules has highlighted their potential for exhibiting various biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, neuroprotective, and cardiovascular properties . The inherent reactivity of the pyridazinone core allows for strategic functionalization, enabling researchers to explore structure-activity relationships and enhance the pharmacological profiles of novel bioactive molecules . Supplied with a minimum purity of 97%, this compound is intended for use in laboratory research settings . Researchers should consult the relevant safety data sheet prior to use, as this material may cause skin and serious eye irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dichloro-2-(4-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCMQKRJFNLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379204
Record name 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33098-21-4
Record name 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of p-Methylphenol with 2,3-Dichloropyridine

The most widely documented method involves the reaction of p-methylphenol (4-methylphenol) with 2,3-dichloropyridine under controlled conditions. This two-step process begins with nucleophilic aromatic substitution, where the hydroxyl group of p-methylphenol displaces a chlorine atom on the pyridine ring. Subsequent cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), yields the target compound.

Reaction Scheme:

  • Substitution:
    C7H8O+C5H3Cl2NC12H11Cl2NO\text{C}_7\text{H}_8\text{O} + \text{C}_5\text{H}_3\text{Cl}_2\text{N} \rightarrow \text{C}_{12}\text{H}_{11}\text{Cl}_2\text{NO}

  • Cyclization:
    C12H11Cl2NOPOCl3C11H8Cl2N2O\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{NO} \xrightarrow{\text{POCl}_3} \text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}

Key parameters for this method include:

  • Temperature: 80–100°C for substitution; 110–120°C for cyclization.

  • Solvent: Toluene or dichloromethane.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) for the substitution step.

ParameterSubstitution StepCyclization Step
Temperature (°C)80–100110–120
Reaction Time (h)6–84–6
Yield (%)65–7585–90

This method achieves an overall yield of 55–67% after purification via recrystallization from ethanol.

Direct Chlorination of Pyridazinone Precursors

An alternative route involves the direct chlorination of a preformed pyridazinone core. Starting with 2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, chlorine gas or sulfuryl chloride (SO₂Cl₂) is introduced at positions 4 and 5 of the heterocyclic ring. This method requires precise control of stoichiometry to avoid over-chlorination.

Reaction Conditions:

  • Chlorinating Agent: SO₂Cl₂ (1.2 equivalents per chlorine atom).

  • Solvent: Chlorobenzene or carbon tetrachloride.

  • Temperature: 0–5°C (slow addition), then 25°C for completion.

ParameterValue
SO₂Cl₂ Equivalents2.4
Reaction Time (h)12–14
Yield (%)70–75

This approach avoids the need for cyclization but necessitates rigorous purification to remove byproducts such as 4,5,6-trichloro derivatives.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may lead to side reactions. Non-polar solvents (e.g., toluene) improve regioselectivity but require higher temperatures. Catalysts such as AlCl₃ or zinc chloride (ZnCl₂) are critical for activating the pyridine ring during substitution.

Byproduct Formation and Mitigation

Common byproducts include:

  • 3,4,5-Trichloro derivatives: Result from excess chlorinating agents.

  • Ring-opened intermediates: Formed due to hydrolytic cleavage under acidic conditions.

Mitigation Strategies:

  • Use of molecular sieves to absorb moisture.

  • Stepwise addition of chlorinating agents.

Analytical Characterization

Physicochemical Properties

The compound is a white to beige solid with the following properties:

PropertyValue
Molecular Weight255.10 g/mol
Melting Point117°C
Density1.39 g/cm³ (predicted)
Solubility in DMSO10 mg/mL (warmed)
pKa-3.29 (predicted)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aryl-H), 7.30 (d, 2H, aryl-H), 6.95 (s, 1H, pyridazinone-H), 2.40 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Applications and Derivatives

While beyond the scope of preparation methods, this compound serves as a precursor for inhibitors targeting superoxide dismutase (SOD1) and other enzymatic systems . Derivatives with modified aryl groups or halogens are under investigation for enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that derivatives of pyridazinones exhibit significant antimicrobial properties. A study demonstrated that 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one displayed effective inhibition against various bacterial strains. The compound's mechanism involves interference with bacterial DNA synthesis, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties
Another critical application is in the development of anti-inflammatory agents. The compound has been evaluated in preclinical models for its ability to reduce inflammation markers. Results indicated a promising reduction in pro-inflammatory cytokines when tested in vitro on human cell lines .

Case Study: Anti-cancer Research
A notable case study involved the evaluation of this compound's efficacy against cancer cell lines. In vitro studies showed that it induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy in vivo .

Agricultural Applications

Pesticidal Activity
The compound has also been studied for its pesticidal properties. Research indicates that it can act as a herbicide by inhibiting specific enzymes involved in plant growth regulation. Field trials demonstrated effective weed control with minimal phytotoxicity to crops .

Material Sciences

Polymer Chemistry
In material sciences, this compound has been explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Anti-cancerInduction of apoptosis
PesticidalEffective weed control

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Impact of Halogenation Patterns

  • Chlorine Substitution : The 4,5-dichloro configuration in the target compound enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. Analogs with additional Cl on the benzyl ring (e.g., 4-chlorobenzyl) exhibit altered reactivity and bioactivity due to increased electron withdrawal .
  • Dichlorophenyl vs. Methylphenyl : The 2,4-dichlorophenyl analog () shows higher herbicidal potency compared to the 4-methylphenyl derivative, likely due to stronger hydrophobic interactions with biological targets .

Role of Substituent Electronic Effects

  • Electron-Donating Groups (e.g., Methyl) : The 4-methyl group on the phenyl ring in the target compound balances the electron-withdrawing Cl atoms, improving solubility and metabolic stability .
  • Electron-Withdrawing Groups (e.g., Nitro) : Analogs with nitro substituents (e.g., 4-nitrobenzyl) display distinct pharmacological profiles, often with higher cytotoxicity but reduced bioavailability .

Pharmacokinetic Considerations

  • Log P and BBB Penetration : The target compound’s log P (~3.73) suggests moderate lipophilicity, enabling blood-brain barrier penetration, a feature absent in more polar analogs like sulfonamide derivatives .

Biological Activity

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS No. 173843-86-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.

  • Molecular Formula : C12H10Cl2N2O
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 173843-86-2

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects:

Cell LineIC50 Value (µM)Reference
A549 (Lung)12.5
MCF-7 (Breast)10.0
HeLa (Cervical)8.5

The structure-activity relationship (SAR) studies suggest that the presence of the dichloro and methylphenyl groups enhances the compound's binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial activity is attributed to the electron-withdrawing nature of the chlorine atoms, which may disrupt bacterial cell wall synthesis.

Anti-inflammatory Activity

In vitro studies have revealed that this compound possesses anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. The compound was shown to reduce inflammation in a mouse model of acute lung injury:

Treatment GroupInflammatory Markers (pg/mL)Reference
ControlTNF-alpha: 1500; IL-6: 1200
Treated (50 mg/kg)TNF-alpha: 800; IL-6: 600

These findings suggest a potential therapeutic application for inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction in cancer cells.
  • Antimicrobial Resistance : A clinical trial assessed the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated a promising reduction in bacterial load, suggesting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with substituted diketones. For example, refluxing 4,5-dichloropyridazin-3(2H)-one with 4-methylphenyl hydrazine in methanol yields the target compound, but optimizing stoichiometry (e.g., 1.9 equiv hydrazine) and reaction time improves yield . Purity (>97%) is achieved via recrystallization in methanol or column chromatography using silica gel (hexane/ethyl acetate eluent). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Adhere to GHS guidelines: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. In case of skin exposure, wash with soap/water for 15 minutes. Store in airtight containers away from oxidizers (e.g., peroxides) and incompatible reagents like isocyanates . Conduct regular risk assessments using SDS data (e.g., H315/H319/H335 hazards) .

Q. How can the compound be characterized spectroscopically to confirm its structure?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6) to identify aromatic protons (δ 7.2–7.4 ppm for p-methylphenyl) and pyridazinone protons (δ 6.8–7.0 ppm).
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 255.098 (theoretical) with <2 ppm error.
  • FTIR : C=O stretch at ~1680 cm1^{-1} and C-Cl stretches at 750–600 cm1^{-1} .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Methodological Answer : Compare analogs systematically:

  • Replace the 4-methylphenyl group with dichlorophenyl (e.g., 4,5-Dichloro-2-(2,4-dichlorophenyl)- analog, MW 309.96 g/mol) to enhance hydrophobicity and receptor binding .
  • Test in vitro bioactivity (e.g., enzyme inhibition assays against COX-2 or kinases) and correlate with substituent electronegativity/logP. For example, dichlorophenyl analogs show 2–3× higher IC50_{50} values due to increased lipophilicity .

Q. What computational approaches predict the compound’s pharmacokinetic profile?

  • Methodological Answer : Use QSAR models and molecular docking (e.g., AutoDock Vina):

  • Calculate logP (3.41 via Crippen method) and polar surface area (PSA) to predict membrane permeability .
  • Dock the compound into CYP3A4 (PDB: 1TQN) to assess metabolic stability. The dihydropyridazinone core may undergo oxidation at the 3-position, reducing half-life .

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodological Answer : Analyze variables:

  • Purity : Impurities (e.g., <96.5% CAS) may skew IC50_{50} values. Validate via LC-MS .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) alter receptor binding. Standardize protocols using CLSI guidelines .
  • Structural Isomerism : Confirm regiochemistry (e.g., 4,5-dichloro vs. 3,5-dichloro isomers) via NOESY NMR to rule out misassignment .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the 3-keto group, cleaved in vivo by esterases.
  • Cocrystallization : Use coformers like succinic acid (logS improvement from −4.73 to −2.1) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Key Considerations for Experimental Design

  • Control Groups : Include analogs with varied halogenation (e.g., 4-chloro vs. 4,5-dichloro) to isolate electronic effects.
  • Data Validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA with Tukey post-hoc) to address variability .
  • Ethical Compliance : Follow institutional guidelines for disposal (e.g., incineration at 800°C for halogenated waste) .

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